molecular formula C26H27FN10 B605698 Avapritinib CAS No. 1703793-34-3

Avapritinib

カタログ番号: B605698
CAS番号: 1703793-34-3
分子量: 498.6 g/mol
InChIキー: DWYRIWUZIJHQKQ-SANMLTNESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Avapritinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrrolo[2,1-f][1,2,4]triazin-4-yl intermediate, followed by coupling with a piperazine derivative and subsequent functional group modifications . The reaction conditions typically involve the use of organic solvents such as acetonitrile and ethyl acetate, and reagents like sodium bicarbonate for washing and extraction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography, to ensure the high purity of the final product . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Route 1: L-DBTA-Mediated Chiral Resolution

This method uses L-dibenzoyltartaric acid (L-DBTA) for chiral resolution, enabling efficient enantiomer separation .

StepReaction TypeKey Reagents/ConditionsYield
1Chiral resolution of compound 1L-DBTA in ethanol/water/acetic acid (50–70°C)77.0%
2Coupling with compound 3DIPEA in THF (room temperature, 5 hours)77.0%
3Deprotection20% aqueous KOH in dichloromethane94.6%

The final step achieves a high enantiomeric excess (ee) of 98.6% .

Route 2: Boc Protection/Deprotection Strategy

This alternative route employs di-tert-butyl dicarbonate (Boc) for amino protection :

StepReaction TypeKey Reagents/ConditionsYield
1Boc protection of compound 1(Boc)₂O in DCM with NaHCO₃74.0%
2Coupling with compound 3DIPEA in THF (room temperature, 5 hours)74.0%
3Acidic deprotection4M HCl in dioxane90.0%

This method avoids halogenation byproducts, enhancing selectivity .

Key Chemical Modifications and SAR Insights

Structural studies reveal critical interactions influencing this compound’s potency and resistance profile :

Targeted Modifications

  • Fluorobenzene moiety : Occupies the hydrophobic Gα-pocket formed by Gly605, Val607, and Lys627, enhancing binding affinity via cation-π interactions .
  • Spiro-based linkers : Tested to optimize linker length and reduce blood-brain barrier (BBB) penetration, minimizing CNS side effects .
  • Primary amine stereocenter : Ionic interaction with Asp836 (DFG motif) crucial for stabilizing the DFG-in conformation .

Resistance Mutation Mitigation

  • T670I (KIT) : Loss of water-mediated interaction between Thr670 and the pyrrolotriazine scaffold reduces potency. Modifications to the scaffold’s N4 position restore activity .
  • D816V (KIT) : Steric hindrance from Val substitution disrupts fluorobenzene-Gα-pocket interactions, necessitating structural adjustments .

Chiral Resolution

L-DBTA forms diastereomeric salts with compound 1, enabling selective crystallization of the desired enantiomer. Ethanol/water/acetic acid optimizes solubility and salt formation .

Coupling Reaction

DIPEA (a non-nucleophilic base) facilitates nucleophilic aromatic substitution between compound 2 and compound 3 in THF, forming the central pyrrolotriazine scaffold .

Deprotection

  • Basic conditions (KOH) : Cleave L-DBTA-derived salts without racemization .
  • Acidic conditions (HCl) : Remove Boc groups while preserving stereochemical integrity .

Comparative Analysis of Synthetic Routes

ParameterL-DBTA Route Boc Route
Total Yield ~58.1%~54.4%
Key Advantage High enantiomeric purityAvoids halogenation side products
Operational Complexity Moderate (3 steps)Moderate (3 steps)

Research Findings and Implications

  • Crystallographic Data : this compound binds KIT/PDGFRA in a DFG-in, αC-helix-out conformation, distinct from type I/II inhibitors .
  • Solubility Optimization : Derivatization of the primary amine improves hydrophilicity (logP reduction) without compromising potency .
  • Industrial Feasibility : Both routes are scalable, with the L-DBTA method preferred for high ee and the Boc route for avoiding halogenation issues .

科学的研究の応用

Avapritinib has a wide range of scientific research applications:

作用機序

アバプリチニブは、変異した受容体型チロシンキナーゼ、特にKITと血小板由来成長因子受容体αの活性を選択的に阻害することによって作用します . これらのタンパク質は、細胞の成長と増殖に関与しています。 これらの活性を阻害することにより、アバプリチニブは制御されていない細胞成長につながるシグナル伝達経路を破壊し、それによって治療効果を発揮します . これらのキナーゼの阻害は、腫瘍細胞の増殖の抑制につながり、癌細胞のアポトーシスを誘導します .

類似の化合物:

比較: アバプリチニブは、特にD842V変異におけるKITおよび血小板由来成長因子受容体α変異に対する高い選択性でユニークです . この選択性は、他のチロシンキナーゼ阻害剤と比較して、これらの標的のより効果的な阻害をもたらします。 さらに、アバプリチニブは、特定の変異を持つ患者において、優れた臨床的有効性を示し、生存率の向上につながっています .

類似化合物との比較

Comparison: Avapritinib is unique in its high selectivity for the KIT and platelet-derived growth factor receptor alpha mutations, particularly the D842V mutation . This selectivity results in more effective inhibition of these targets compared to other tyrosine kinase inhibitors. Additionally, this compound has shown superior clinical efficacy in patients with specific mutations, leading to better survival outcomes .

生物活性

Avapritinib, a potent and selective inhibitor of the KIT and PDGFRA tyrosine kinases, has emerged as a significant therapeutic option for patients with specific mutations in gastrointestinal stromal tumors (GISTs) and advanced systemic mastocytosis (AdvSM). This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

This compound is designed to selectively inhibit the D842V mutation in PDGFRA and the D816V mutation in KIT. It binds to the active conformation of these kinases, blocking ATP binding and disrupting downstream signaling pathways essential for tumor growth. The compound's unique binding characteristics allow it to effectively target mutations that confer resistance to other tyrosine kinase inhibitors (TKIs) .

Binding Characteristics

  • Binding Pocket : this compound binds to a specific pocket in the active conformation of KIT and PDGFRA, which is only accessible when the kinases are activated .
  • Interactions : It forms hydrogen bonds with critical residues in the kinase domain, such as Cys677 in PDGFRA and Asp836 in KIT, which stabilizes its binding .

Clinical Efficacy

This compound's clinical efficacy has been demonstrated through various studies, notably the NAVIGATOR trial for GISTs and the EXPLORER trial for AdvSM.

GISTs

  • NAVIGATOR Trial : This Phase I clinical trial involved 43 patients with PDGFRA exon 18 mutations. The overall response rate (ORR) was 84%, with 7% achieving complete responses (CR) and 77% partial responses (PR). In patients specifically harboring the D842V mutation, the ORR was 89% .
  • Long-term Outcomes : Patients treated with this compound showed durable responses, with a median duration of response not yet reached in many cases .

Advanced Systemic Mastocytosis

  • EXPLORER Trial : this compound demonstrated an ORR of 75% among patients with AdvSM, including 19% achieving CR. Significant reductions in serum tryptase levels were observed in 93% of patients .
  • PATHFINDER Study : This ongoing study confirmed similar efficacy results, reinforcing this compound's role as a first-line treatment option for AdvSM .

Safety Profile

The safety profile of this compound is generally manageable, although cognitive side effects have been reported due to its ability to cross the blood-brain barrier. The most common adverse events include:

  • Grade ≥3 Adverse Events : Neutropenia (24%), thrombocytopenia (16%), and anemia (16%) were frequently observed .
  • Cognitive Effects : Some patients experienced cognitive disturbances, necessitating careful monitoring during treatment .

Comparative Efficacy Data

The following table summarizes key clinical findings from major trials involving this compound:

StudyPatient PopulationMutation TypeOverall Response RateComplete Response RateMedian Duration of Response
NAVIGATORGIST patients (N=43)PDGFRA D842V89%8%Not reached
EXPLORERAdvSM patients (N=32)KIT D816V75%19%10.4 months
PATHFINDERAdvSM patients (N=31)Various subtypes75%Not specifiedNot specified

Case Studies and Research Findings

Several case studies have illustrated this compound's effectiveness in real-world settings:

  • A patient with advanced GIST who had failed multiple TKIs achieved a significant reduction in tumor size within two months of starting this compound therapy .
  • In another instance, a patient with AdvSM showed normalization of peripheral blood counts after six months on this compound, correlating with substantial clinical improvement .

特性

IUPAC Name

(1S)-1-(4-fluorophenyl)-1-[2-[4-[6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl]piperazin-1-yl]pyrimidin-5-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN10/c1-26(28,20-3-5-22(27)6-4-20)21-13-29-25(30-14-21)36-9-7-35(8-10-36)24-23-11-18(16-37(23)33-17-31-24)19-12-32-34(2)15-19/h3-6,11-17H,7-10,28H2,1-2H3/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYRIWUZIJHQKQ-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)(C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](C1=CC=C(C=C1)F)(C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301027935
Record name Avapritinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Avapritinib has a negative modulating effect on the transporters ABCB1 and ABCG2, which mediate the multidrug resistance phenotype of some cancers. This modulation may be due to interactions of avapritinib with the drug binding pocket of these transporters. Negative modulation of these transporters, resensitizes cancerous cells to treatment with chemotherapeutic agents like [paclitaxel].
Record name Avapritinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15233
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1703793-34-3
Record name Avapritinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1703793343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avapritinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15233
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Avapritinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVAPRITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/513P80B4YJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。